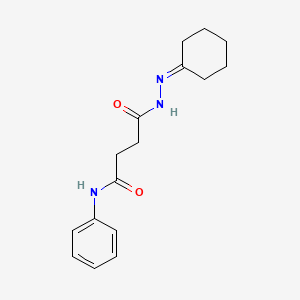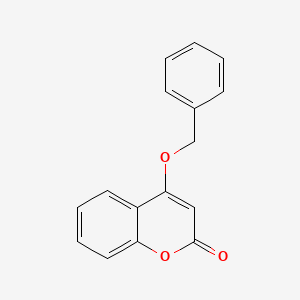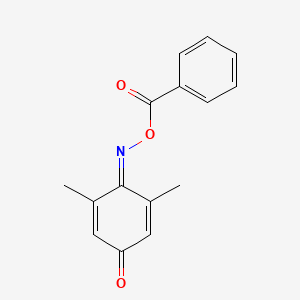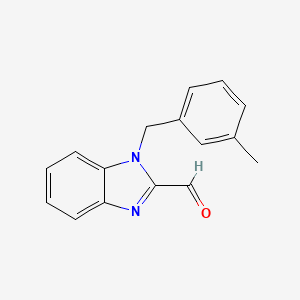
4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide, also known as CHH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of 4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a reduction in inflammation and pain, making it a potential candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain, as well as inhibit the growth of certain cancer cells. However, it has also been shown to have some toxic effects on the body at higher doses, making it important to carefully monitor its use.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide is its potential for use in various fields due to its anti-inflammatory and analgesic properties. However, one of the major limitations is its toxicity at higher doses, which can make it difficult to use in certain experiments. Additionally, its synthesis can be challenging, making it important to carefully control the reaction conditions.
Orientations Futures
There are several potential future directions for the study of 4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide. One potential direction is to explore its potential as a treatment for various diseases such as arthritis and cancer. Another potential direction is to further investigate its insecticidal properties for use in agriculture. Additionally, further research could be done to better understand its mechanism of action and potential toxic effects. Overall, 4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide has significant potential for use in various fields and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide involves the reaction of cyclohexyl isocyanate with N-phenyl-2-hydrazinoacetamide in the presence of a catalyst. This reaction results in the formation of 4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide, which is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases such as arthritis and cancer. In agriculture, 4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide has been shown to have insecticidal properties and can be used as a pesticide. In materials science, 4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide has been used as a building block for the synthesis of various other compounds.
Propriétés
IUPAC Name |
N'-(cyclohexylideneamino)-N-phenylbutanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-15(17-13-7-3-1-4-8-13)11-12-16(21)19-18-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUXLFDZQPTKAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)CCC(=O)NC2=CC=CC=C2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-cyclohexylidenehydrazino)-4-oxo-N-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5694767.png)

![N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide](/img/structure/B5694772.png)

![3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5694780.png)

![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine](/img/structure/B5694804.png)

![N-[(dibutylamino)methylene]benzenesulfonamide](/img/structure/B5694813.png)